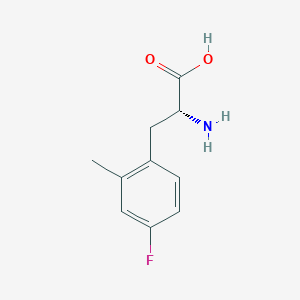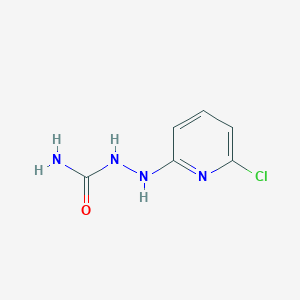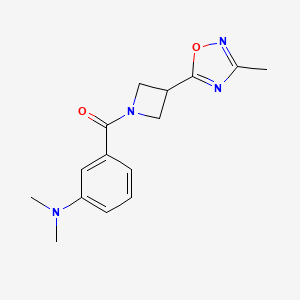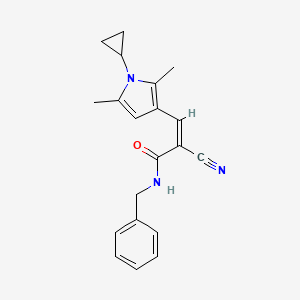![molecular formula C15H13ClN2O7 B2413046 dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338420-26-1](/img/structure/B2413046.png)
dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific isoxazole derivative would depend on its exact structure. For example, 3,5-dimethyl-4-nitroisoxazole is a white to off-white solid .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Nural et al. (2018) discusses a novel bicyclic thiohydantoin fused to pyrrolidine compound related to dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate. The synthesis and structural characterization of this compound, including NMR, FT-IR, MS, and HRMS techniques, were detailed. Additionally, this research explored the acid dissociation constants and antimicrobial activity of the compound, showing activity against various bacterial strains (Nural, Y., Gemili, M., Seferoğlu, N., Şahin, E., Ülger, M., & Sarı, H., 2018).
Antimicrobial and Anticancer Properties
- Research by Ladurée et al. (1989) focused on the synthesis and evaluation of antileukemic activity of derivatives related to this compound. This study explored the treatment of various prolines and acids with acetic anhydride and dimethyl acetylenedicarboxylate, leading to the production of derivatives that showed significant antileukemic activity (Ladurée, D., Lancelot, J., Robba, M., Chenu, E., & Mathé, G., 1989).
Cycloaddition Reactions and Biological Activity
- Zaki et al. (2016) investigated the synthesis and biological activity of derivatives including pyrrolo[3,4-d]isoxazole-4,6-diones. This research highlighted the role of 1,3-dipolar cycloaddition reactions in synthesizing these derivatives, revealing their adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial applications (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Isoxazole derivatives are known to exhibit diverse biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes .
Result of Action
Isoxazole derivatives have been reported to exhibit cytotoxic effects .
Propiedades
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O7/c1-23-13(21)15(14(22)24-2)9-10(25-17-15)12(20)18(11(9)19)8-5-3-7(16)4-6-8/h3-6,9-10,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWMTUYBYDAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)ON1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)


![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)